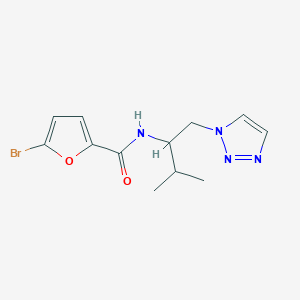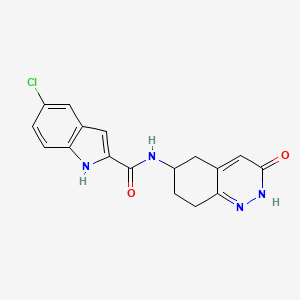
5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure for various biologically active compounds. The presence of a bromo substituent on the furan ring and a triazole moiety suggests potential for diverse chemical reactivity and biological activity. The triazole ring, in particular, is a feature commonly found in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding with biological targets.
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved with excellent yields . The bromo substituent on the furan ring can be further functionalized using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to yield a variety of analogues . Similarly, the synthesis of 5-bromo-2-(iodomethyl)benzofuran and its subsequent conversion to 2-(azidomethyl)-5-bromobenzofuran, followed by the generation of 1H-1,2,3-triazoles, demonstrates the versatility of bromo-furan derivatives in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the furan ring, which provides a planar and electron-rich scaffold. The bromo substituent is an important functional group that can facilitate further chemical transformations. The triazole ring, which is likely present in the target compound, is known for its stability and ability to participate in hydrogen bonding, which can be crucial for biological interactions .
Chemical Reactions Analysis
Bromo-furan derivatives are amenable to various chemical reactions. The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was successfully carried out, demonstrating the reactivity of the bromo group in nucleophilic substitution . Electrophilic cyclization using N-iodosuccinimide is another reaction that can be employed to introduce additional functional groups onto the furan ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their functional groups. The presence of a bromo group increases the molecular weight and may affect the compound's volatility and solubility. The triazole ring is known to confer stability to the molecule and can impact the compound's acidity and basicity. The antimicrobial activity of similar compounds suggests potential biological applications, and their physicochemical properties are likely to play a role in their interaction with biological targets .
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
A study highlighted the synthesis of dicationic imidazo[1,2-a]pyridines, starting with brominations of 2-acetylfuran, leading to compounds with strong DNA affinities. These compounds demonstrated significant in vitro efficacy against T. b. rhodesiense and P. falciparum, with notable in vivo activity in the trypanosomal STIB900 mouse model, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).
Spectroscopic Characterization and Crystal Structure
Another research focused on the synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, providing detailed insights into its structure through spectroscopic methods and crystal X-ray diffraction studies. This work contributes to the understanding of complex molecular structures, aiding the design of novel compounds (Anuradha et al., 2014).
CCR5 Antagonist Synthesis
A practical synthesis method was developed for an orally active CCR5 antagonist, which could have implications in treating conditions like HIV. The study outlines a novel synthesis pathway, demonstrating the compound's potential medical application (Ikemoto et al., 2005).
Energetic Material Development
Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for synthesizing insensitive energetic materials highlights its application in creating compounds with moderate thermal stabilities and insensitivity towards impact and friction. This study showcases the compound's potential in developing safer, energetic materials (Yu et al., 2017).
Antimicrobial Activities
Another study synthesized N-(4-bromophenyl)furan-2-carboxamide analogues, investigating their in vitro anti-bacterial activities against drug-resistant bacteria. This research underscores the compound's relevance in addressing antibiotic resistance, a major concern in contemporary medicine (Siddiqa et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-8(2)9(7-17-6-5-14-16-17)15-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJWWUCIAXPKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)
![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)



![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)
![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)
![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)
![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)